![molecular formula C26H22N4S B2471039 4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile CAS No. 303985-64-0](/img/structure/B2471039.png)
4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile
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Overview
Description
“4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile” is a pyrimidine-based compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidine derivatives exhibit a range of biological and pharmacological activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C26H22N4S and its molecular weight is 422.55 .Scientific Research Applications
Optoelectronic Materials Development
Research has demonstrated that pyrimidine derivatives, including 4-(Benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile, are of significant interest in the development of novel optoelectronic materials. These compounds are integral to creating π-extended conjugated systems, which are valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines, which share a core structure with pyrimidine derivatives, have been explored for their potential as structures for nonlinear optical materials and for colorimetric pH sensors. This highlights the compound's applicability in advancing optoelectronic device performance and sensitivity (Lipunova et al., 2018).
Medicinal Chemistry: Anti-Alzheimer's Research
Pyrimidine derivatives have been extensively studied for their potential in treating neurological disorders, such as Alzheimer's disease. The structural activity relationship (SAR) studies of these compounds provide a pathway for developing therapeutics aimed at either halting or reversing the progression of neurological conditions. These studies underscore the importance of pyrimidine scaffolds in medicinal chemistry, showcasing their role in synthesizing drugs with a focus on addressing the efficacy void in current anti-Alzheimer's therapies (Das et al., 2021).
Synthetic Pathways for Heterocyclic Compounds
The application of pyrimidine derivatives in synthesizing various heterocyclic compounds is another area of significant interest. For instance, hybrid catalysts have been used for developing substituted pyrano[2,3-d]pyrimidine scaffolds, highlighting the compound's versatility as a precursor in medicinal and pharmaceutical industries. This versatility is crucial for developing lead molecules, demonstrating the compound's role in enabling the synthesis of complex heterocycles with potential biological activities (Parmar et al., 2023).
Anti-inflammatory and Anti-cancer Research
Pyrimidine derivatives are also pivotal in anti-inflammatory and anti-cancer research. Their structure-activity relationships have been explored to understand how these compounds inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α. This research provides a foundation for developing new anti-inflammatory agents with minimized toxicity. Moreover, the anti-cancer properties of pyrimidine-based scaffolds have been recognized, with specific compounds showing promising activity against various cancer cell lines, further indicating the therapeutic potential of these derivatives (Rashid et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These transcription factors are involved in the regulation of ER stress and inflammatory pathways .
Mode of Action
The compound interacts with its targets through a molecular docking mechanism . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress and NF-kB inflammatory pathways . The inhibition of these pathways leads to promising neuroprotective and anti-inflammatory properties . Specifically, the compound shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable bioavailability .
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
Future Directions
Pyrimidine derivatives have shown potential in various fields of research and industry. The development of more potent and efficacious drugs with pyrimidine scaffold is a promising area of research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-(benzylamino)-2-benzylsulfanyl-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4S/c1-19-12-14-22(15-13-19)24-23(16-27)25(28-17-20-8-4-2-5-9-20)30-26(29-24)31-18-21-10-6-3-7-11-21/h2-15H,17-18H2,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDOYOKLVCJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)NCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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